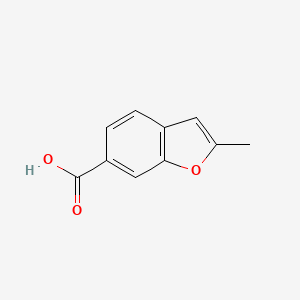

2-Methyl-1-benzofuran-6-carboxylic acid

Description

Significance of Benzofuran (B130515) Derivatives in Chemical Science

Benzofuran is a heterocyclic compound consisting of a benzene (B151609) ring fused to a furan (B31954) ring. acs.org This core structure is found in a variety of natural products and synthetic compounds. nih.govmdpi.com Benzofuran derivatives have garnered considerable attention from chemists and pharmaceutical researchers due to their wide range of biological activities. acs.org

These compounds are known to exhibit an array of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities. nih.govwisdomlib.org The versatility of the benzofuran scaffold allows for the synthesis of new derivatives with unique structural characteristics and potentially enhanced therapeutic value. nih.gov Consequently, benzofuran derivatives are considered a significant class of compounds in medicinal chemistry and are actively explored in the development of new drugs. acs.orgnih.gov The ability to introduce various substituents onto the benzofuran core allows for the fine-tuning of its biological and chemical properties. nih.gov

Overview of Carboxylic Acid Functional Group Importance in Organic Chemistry

The carboxylic acid functional group, represented as -COOH, is one of the most important functional groups in organic chemistry. byjus.com It consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. quora.com This combination imparts a unique reactivity to the molecule.

Carboxylic acids are widespread in nature and are essential components of many biological processes. Their acidity, which arises from the ability to donate a proton, allows them to participate in a variety of chemical reactions and to form strong electrostatic and hydrogen bonds. wisdomlib.org This bonding capability is crucial for their role in molecular interactions. wisdomlib.org In synthetic organic chemistry, carboxylic acids are versatile building blocks that can be converted into a wide range of other functional groups, such as esters, amides, and acid halides. masterorganicchemistry.com They are also used in the production of polymers, coatings, and adhesives. byjus.com

Structural Characteristics of 2-Methyl-1-benzofuran-6-carboxylic acid

This compound is a specific derivative of benzofuran. Its structure is characterized by a benzofuran nucleus with a methyl group (-CH₃) substituted at the second position of the furan ring and a carboxylic acid group (-COOH) attached to the sixth position of the benzene ring.

The molecular formula for this compound is C₁₀H₈O₃. uni.lu The presence of both the benzofuran scaffold and the carboxylic acid functional group suggests that this molecule may possess interesting biological activities and could serve as a valuable intermediate in organic synthesis.

Below is a table summarizing some of the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| SMILES | CC1=CC2=C(O1)C=C(C=C2)C(=O)O |

| InChI | InChI=1S/C10H8O3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3,(H,11,12) |

| InChIKey | MGICLVVGNPNEKF-UHFFFAOYSA-N |

Table 1: Chemical Properties of this compound. Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-7-2-3-8(10(11)12)5-9(7)13-6/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGICLVVGNPNEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133845-02-0 | |

| Record name | 2-methyl-1-benzofuran-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 Methyl 1 Benzofuran 6 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position is a primary site for functionalization through various nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org These transformations allow for the conversion of the acid into a wide array of derivatives, such as esters, amides, and acid halides, which can serve as intermediates for more complex molecules.

Esterification: 2-Methyl-1-benzofuran-6-carboxylic acid can be converted to its corresponding esters through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. libretexts.org Alternatively, esters can be formed by first converting the carboxylic acid to a more reactive derivative, like an acid chloride, and then treating it with an alcohol.

Amidation: The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functional groups. Direct reaction with an amine is generally inefficient and requires high temperatures. mdpi.com Therefore, the carboxylic acid is typically activated using coupling agents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base, facilitate the formation of an amide bond under mild conditions. nih.gov Another common strategy involves the conversion of the carboxylic acid to its acid chloride, which then readily reacts with a primary or secondary amine to yield the desired amide. nih.gov

Table 1: Esterification and Amidation Reactions

| Reaction Type | Reactant(s) | Typical Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (H₂SO₄), heat | Alkyl 2-methyl-1-benzofuran-6-carboxylate |

| Amidation (via coupling agent) | Amine (R-NH₂), HATU | Base (e.g., DIPEA), solvent (e.g., CH₂Cl₂) | N-Alkyl-2-methyl-1-benzofuran-6-carboxamide |

| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 1. Anhydrous conditions 2. Base (e.g., Pyridine) | N-Alkyl-2-methyl-1-benzofuran-6-carboxamide |

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (2-methyl-1-benzofuran-6-yl)methanol. This transformation requires strong reducing agents, as milder reagents are typically ineffective. Lithium aluminum hydride (LiAlH₄) is commonly employed for this purpose, followed by an aqueous workup to protonate the resulting alkoxide intermediate. libretexts.org

Conversion to Acid Halides: For many synthetic applications, the carboxylic acid must be converted into a more reactive acyl halide. orgoreview.com 2-Methyl-1-benzofuran-6-carbonyl chloride can be prepared by treating the parent carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com This reaction proceeds via a chlorosulfite intermediate, which enhances the hydroxyl group's ability to act as a leaving group. libretexts.org Oxalyl chloride is another effective reagent for this transformation. orgoreview.com Similarly, acid bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). libretexts.org These acid halides are versatile intermediates that readily undergo nucleophilic acyl substitution with a variety of nucleophiles. libretexts.orgmasterorganicchemistry.com

Table 2: Reduction and Acid Halide Formation

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF) 2. H₃O⁺ workup | (2-Methyl-1-benzofuran-6-yl)methanol |

| Conversion to Acid Chloride | Thionyl chloride (SOCl₂) | Anhydrous conditions, often with catalytic DMF | 2-Methyl-1-benzofuran-6-carbonyl chloride |

| Conversion to Acid Bromide | Phosphorus tribromide (PBr₃) | Anhydrous conditions | 2-Methyl-1-benzofuran-6-carbonyl bromide |

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring System

The benzofuran ring is inherently electron-rich, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgrsc.org The regiochemical outcome of such reactions on this compound is governed by the combined directing effects of the substituents. The furan (B31954) ring is generally more reactive than the benzene (B151609) ring. The oxygen heteroatom and the 2-methyl group are activating and direct incoming electrophiles primarily to the C3 position. rsc.orghw.ac.uk The 6-carboxylic acid group is a deactivating, meta-directing group, which reduces the reactivity of the benzene ring and directs electrophiles to the C5 and C7 positions. wikipedia.org The interplay of these effects strongly favors substitution at the C3 position, which is the most nucleophilic site on the benzofuran core. hw.ac.uk An example includes the Friedel-Crafts acylation of a 6-acetoxy-2-methylbenzofuran intermediate at the C3 position using oxalyl chloride and aluminum trichloride. chemicalbook.com

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 3-Nitro-2-methyl-1-benzofuran-6-carboxylic acid | Strong activation towards C3 by furan O and 2-Me group. wikipedia.orgrsc.org |

| Bromination (Br₂/FeBr₃) | Br⁺ | 3-Bromo-2-methyl-1-benzofuran-6-carboxylic acid | High nucleophilicity of the C3 position. wikipedia.orghw.ac.uk |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | 3-Acyl-2-methyl-1-benzofuran-6-carboxylic acid | Reaction demonstrated on a closely related substrate. chemicalbook.com |

Nucleophilic Reactions and Annulation Strategies

Nucleophilic reactions on this compound predominantly occur at the carbonyl carbon of the carboxylic acid group via the nucleophilic acyl substitution mechanism, as detailed previously. masterorganicchemistry.comlibretexts.org Nucleophilic aromatic substitution on the electron-rich benzofuran ring is generally disfavored unless the ring is activated by potent electron-withdrawing groups, which are not present in the parent molecule.

The benzofuran scaffold itself is a valuable building block in annulation strategies, which are reactions that construct a new ring onto an existing system. Derivatives of this compound can be used to synthesize more complex, fused heterocyclic systems. For instance, synthetic schemes involving intramolecular cyclizations can use the benzofuran core as a starting point to build adjacent rings, leading to novel polycyclic structures. beilstein-journals.orgnih.gov Such strategies often involve the initial functionalization of the benzofuran ring, for example at the C3 position, followed by a ring-closing reaction.

Palladium-Catalyzed Coupling Reactions of this compound Derivatives

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. youtube.com While the parent this compound is not typically a direct substrate, its derivatives are highly amenable to these transformations. For instance, halogenated derivatives (e.g., 3-bromo-2-methyl-1-benzofuran-6-carboxylic acid) can serve as coupling partners in reactions like the Suzuki, Heck, and Sonogashira couplings. youtube.com

Furthermore, palladium catalysis can achieve direct C-H functionalization of the benzofuran ring. Research has shown that the C3-H bond of benzofuran derivatives can be directly arylated using a palladium catalyst and an appropriate directing group. nih.gov For example, a benzofuran-2-carboxamide (B1298429) was successfully arylated at the C3 position, demonstrating a powerful method for elaborating the benzofuran core without pre-functionalization. nih.gov This highlights a modern approach to derivatization that could be applied to amide derivatives of this compound.

Table 4: Potential Palladium-Catalyzed Coupling Reactions

| Reaction Name | Benzofuran Substrate | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki Coupling | 3-Bromo-2-methyl-1-benzofuran-6-carboxylic acid | Arylboronic acid | 3-Aryl-2-methyl-1-benzofuran-6-carboxylic acid |

| Heck Coupling | 3-Bromo-2-methyl-1-benzofuran-6-carboxylic acid | Alkene | 3-Alkenyl-2-methyl-1-benzofuran-6-carboxylic acid |

| Sonogashira Coupling | 3-Bromo-2-methyl-1-benzofuran-6-carboxylic acid | Terminal alkyne | 3-Alkynyl-2-methyl-1-benzofuran-6-carboxylic acid |

| C-H Arylation | Amide of this compound | Aryl halide | Amide of 3-aryl-2-methyl-1-benzofuran-6-carboxylic acid |

Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 2 Methyl 1 Benzofuran 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methyl-1-benzofuran-6-carboxylic acid in solution. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm, due to significant deshielding and hydrogen bonding. libretexts.org Protons attached to the aromatic benzene (B151609) and furan (B31954) rings will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific shifts and coupling patterns (doublets, triplets, singlets) of these protons provide definitive information about their positions on the bicyclic ring system. The methyl group at the 2-position will appear as a sharp singlet in the upfield region, typically around 2.4-2.5 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts: Based on established principles and data from analogous structures, the following tables predict the likely chemical shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | 12.0 - 13.0 | broad singlet |

| Aromatic H | 7.0 - 8.5 | m |

| Furan H (at C3) | ~6.5 | s |

| Methyl H (at C2) | ~2.4 | s |

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 167 - 172 |

| Aromatic/Furan C | 110 - 158 |

| Methyl C (at C2) | 14 - 16 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. unimi.it

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₈O₃), the exact monoisotopic mass is 176.04735 Da. uni.lu

Electron Ionization (EI) is a common MS technique that can be used. Aromatic carboxylic acids typically show a prominent molecular ion peak (M⁺˙) due to the stability of the aromatic ring. youtube.com Common fragmentation pathways for aromatic acids include the loss of a hydroxyl radical ([M-OH]⁺ or [M-17]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺ or [M-45]⁺). libretexts.orglibretexts.org The fragmentation of the benzofuran (B130515) ring itself can also occur. The mass spectrum of the parent heterocycle, 2-methylbenzofuran (B1664563), is dominated by the molecular ion peak at m/z 132 and a significant peak at m/z 131 due to the loss of a hydrogen atom. nist.gov

Predicted Mass Spectrometry Data: Publicly available databases provide predicted collision cross-section data for various adducts of this compound, which is useful for analyses using techniques like ion mobility-mass spectrometry.

| Adduct | m/z |

| [M+H]⁺ | 177.05463 |

| [M+Na]⁺ | 199.03657 |

| [M-H]⁻ | 175.04007 |

| [M]⁺˙ | 176.04680 |

Interactive Data Table: Predicted m/z Values for this compound Adducts and Molecular Ion. uni.lu

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula by measuring the mass-to-charge ratio to a very high degree of accuracy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is anticipated from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common to carboxylic acids in the solid state. libretexts.org The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band, typically between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. nih.gov Other significant peaks include the C-O stretch (around 1320-1210 cm⁻¹) and the out-of-plane O-H bend (around 950-910 cm⁻¹). nih.gov Aromatic C-H stretching and ring vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also a strong band in the Raman spectrum. While the O-H stretch is weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, which can be very useful for identifying the substitution pattern on the benzene ring. rsc.org

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) | Weak |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Strong |

| Methyl C-H | C-H stretch | 2980 - 2850 | Strong |

| Carboxylic Acid | C=O stretch | 1710 - 1680 (strong) | Strong |

| Aromatic Ring | C=C stretch | 1600, 1580, 1500 | Strong, sharp |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Moderate |

| Carboxylic Acid | O-H bend | 950 - 910 (broad) | Weak |

Interactive Data Table: Key Expected Vibrational Frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While simple, non-conjugated carboxylic acids have a weak absorption around 210 nm, the absorption profile of this compound is dominated by the extended π-system of the benzofuran nucleus. libretexts.orgresearchgate.net Benzofuran itself exhibits strong absorptions in the UV region. The addition of the methyl and carboxylic acid groups will cause shifts in the absorption maxima (λmax). Based on data for the related benzofuran-2-carboxylic acid, which has a UV spectrum available, one can anticipate the electronic absorption characteristics. nist.gov The spectrum is expected to show multiple absorption bands, likely between 250 and 350 nm, corresponding to π→π* transitions within the aromatic and heterocyclic ring system.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, the structure of the closely related compound 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid provides significant insight. unimi.itresearchgate.net In the solid state, carboxylic acids typically form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. researchgate.net This dimerization is a dominant feature of their crystal packing. For this compound, it is expected that the molecules will arrange in a similar dimeric fashion. The planarity of the benzofuran ring system would likely lead to π-π stacking interactions between adjacent dimers, further stabilizing the crystal lattice. unimi.it

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound and for quantifying them in various matrices. chemicalbook.com

A typical HPLC analysis would employ a reversed-phase column (e.g., C18 or C8). The mobile phase would likely consist of a mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid to suppress the ionization of the carboxyl group and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound is characteristic under specific chromatographic conditions, and the area under the peak is proportional to its concentration, allowing for accurate quantification. For trace analysis, derivatization with a fluorescent tag can be employed to enhance detection sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its high polarity and low volatility, this compound is not suitable for direct analysis by Gas Chromatography (GC). colostate.edu Therefore, a chemical derivatization step is required to convert the polar carboxylic acid group into a less polar, more volatile functional group, typically an ester. researchgate.net

Common derivatization reagents include diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for methylation, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. d-nb.info Once derivatized, the resulting ester can be readily analyzed by GC-MS. The gas chromatogram will provide the retention time, and the mass spectrometer will provide a mass spectrum of the derivative. The fragmentation pattern of the derivative will be different from the parent acid but will still provide structural confirmation. For example, a methyl ester derivative would show a molecular ion peak at m/z 190, and its fragmentation would be characteristic of the ester and the stable benzofuran ring. The analysis of underivatized volatile components in a sample can also be achieved using direct injection into a GC-MS system. youtube.com

Theoretical and Computational Investigations of 2 Methyl 1 Benzofuran 6 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For benzofuran (B130515) derivatives, these methods provide a basis for understanding their chemical behavior and reactivity. While specific, published DFT studies focusing solely on 2-methyl-1-benzofuran-6-carboxylic acid are not prevalent, the established methodologies used for similar benzofuran structures allow for a robust theoretical characterization.

The electronic structure of a molecule dictates its reactivity and physical properties. Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is the region most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In a theoretical study of this compound, the HOMO would likely be distributed across the electron-rich benzofuran ring system, while the LUMO would be centered on the carboxylic acid group and the fused ring structure. A smaller HOMO-LUMO gap suggests higher reactivity. For similar benzofuran derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.85 to 4.65 eV, indicating good molecular stability. Such calculations are vital for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties from a Representative DFT Calculation

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 4.7 eV | Reflects chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 2.5 D | Measures the polarity of the molecule. |

Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary source of conformational flexibility is the rotation of the carboxylic acid group relative to the plane of the benzofuran ring.

Quantum chemical calculations can map the potential energy surface by systematically rotating the C-C bond connecting the carboxyl group to the ring. This analysis typically reveals that the most stable conformer is one where the carboxylic acid group is coplanar with the benzofuran ring, maximizing resonance stabilization. Studies on other substituted benzofurans have confirmed that planar conformers are generally the most stable. The energy barrier to rotation determines the flexibility of the molecule at a given temperature.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of the molecule. For this compound, characteristic frequencies would include O-H stretching in the carboxylic acid, C=O stretching, C-O-C stretching of the furan (B31954) ring, and various C-H and C=C aromatic stretching modes. Comparing calculated frequencies with experimental IR and Raman spectra helps validate the computed geometry.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. This is a powerful tool for assigning peaks in experimental NMR spectra and confirming the compound's constitution.

Table 2: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500-3400 |

| C=O Stretch | Carboxylic Acid | ~1720-1700 |

| C=C Stretch | Aromatic Ring | ~1600-1450 |

| C-O-C Stretch | Furan Ring | ~1250-1200 |

Molecular Dynamics Simulations and Ligand-Protein Interactions (Non-Clinical Context)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In a non-clinical context, MD simulations can reveal how a ligand like this compound behaves in a simulated biological environment, such as in solution or near a protein binding site.

These simulations can assess the stability of a ligand-protein complex, showing how the ligand and protein residues adjust their conformations to achieve an optimal fit. For benzofuran derivatives, MD simulations have been used to validate docking poses and analyze the stability of hydrogen bonds and hydrophobic interactions with target proteins over a simulated time period (nanoseconds to microseconds). This provides a dynamic view of the interaction that is not available from static docking studies alone.

Docking Studies with Biological Macromolecules (Mechanism-Focused, Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is crucial for hypothesis generation in drug discovery. Benzofuran derivatives are known to interact with a variety of enzymes.

For this compound, docking studies would be used to explore its potential binding modes within the active sites of various enzymes. The benzofuran scaffold provides a rigid framework that can fit into hydrophobic pockets. Key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with polar amino acid residues like Arginine, Lysine, or Aspartate in a protein's active site.

Hydrophobic Interactions: The methyl group at the C2 position and the benzene (B151609) part of the benzofuran ring can form favorable hydrophobic or van der Waals interactions with nonpolar residues such as Leucine, Valine, and Alanine.

Docking studies on related benzofuran inhibitors have shown the importance of the benzofuran ring in occupying hydrophobic pockets and the critical role of substituents in forming specific hydrogen bonds that determine binding affinity and selectivity. For instance, in studies of benzofuran-based inhibitors for Diacylglycerol Acyltransferase (DGAT1), the carboxylic acid moiety was found to be critical for potent inhibition.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry, especially DFT, can be employed to investigate the mechanisms of chemical reactions. This involves calculating the energies of reactants, transition states, and products to map out the most likely reaction pathway.

For the synthesis of this compound, computational studies could elucidate the step-by-step mechanism of key reactions, such as the cyclization step that forms the benzofuran ring. By calculating the activation energies for different proposed pathways, researchers can determine the most energetically favorable route. While specific computational studies on the reaction mechanism for this particular molecule's synthesis are not widely published, the methodology is standard for understanding the synthesis of complex heterocyclic compounds. These studies help in optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and purity.

Biological and Biochemical Investigations of 2 Methyl 1 Benzofuran 6 Carboxylic Acid and Its Derivatives Excluding Clinical Human Trial Data

In Vitro Enzyme Inhibition Studies

Inhibition of Transglutaminases

No specific research findings on the inhibition of transglutaminases by 2-Methyl-1-benzofuran-6-carboxylic acid or its derivatives were available in the provided search results.

Carbonic Anhydrase Inhibition

Derivatives of benzofuran-based carboxylic acids have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related isoforms hCA IX and XII. nih.govacs.org Carbonic anhydrases are widespread metalloenzymes that are crucial for various physiological and pathological processes, and their inhibition has therapeutic potential. nih.gov The hCA IX isoform, in particular, is upregulated in hypoxic tumors and is considered a key element in tumor cell proliferation and survival. nih.gov

In one study, novel benzofuran-based carboxylic acid derivatives featuring benzoic or hippuric acid moieties linked to a 2-methylbenzofuran (B1664563) tail via a ureido linker were synthesized. nih.gov These compounds were tested for their inhibitory action against hCAs I, II, IX, and XII. nih.govnih.gov The derivatives with a benzoic acid moiety (compounds 9a–f) were effective inhibitors of the target isoform hCA IX, with inhibition constants (K_I_) ranging from 0.56 to 5.1 μM. nih.govacs.org In contrast, the hippuric acid derivatives (11a and 11b) showed weaker inhibition of hCA IX. nih.govacs.org

Notably, compounds 9b , 9e , and 9f emerged as submicromolar hCA IX inhibitors with K_I_ values of 0.91, 0.79, and 0.56 μM, respectively. nih.govnih.gov These compounds also demonstrated good selectivity for hCA IX over the off-target cytosolic isoforms hCA I and II. nih.govacs.org The inhibition of the physiologically significant hCA II isoform was moderate to weak, with K_I_ values between 3.1 and 67.1 μM. nih.govacs.org Structure-activity relationship (SAR) analysis highlighted that attaching ortho- and para-benzoic acids was more beneficial for hCA II inhibition than meta-benzoic acid or hippuric acid moieties. acs.org

The mechanism of inhibition for carboxylic acids can vary, including direct coordination to the catalytic zinc ion, anchoring to the zinc-bound water molecule, or blocking the entrance to the active site. nih.govunifi.it

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 2-Methyl-1-benzofuran Derivatives

| Compound | hCA I (K_I_ in μM) | hCA II (K_I_ in μM) | hCA IX (K_I_ in μM) | hCA XII (K_I_ in μM) |

|---|---|---|---|---|

| 9b | >100 | 42.6 | 0.91 | 5.8 |

| 9c | 25.1 | 3.1 | 5.1 | 38.2 |

| 9e | 50.1 | 37.1 | 0.79 | 2.3 |

| 11a | >100 | 25.8 | 35.7 | 45.1 |

Data sourced from ACS Medicinal Chemistry Letters. nih.govacs.org

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) Inhibition

Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) is a secreted virulence factor essential for the survival of the bacterium within host macrophages. nih.govscite.ai It functions by targeting and suppressing the host's innate immune responses, making it a novel target for tuberculosis therapy. nih.govnih.gov Inhibiting mPTPB could restore the host's ability to eradicate the infection. nih.govacs.org

Research into inhibitors has led to the development of compounds based on a benzofuran (B130515) salicylic (B10762653) acid scaffold. nih.gov One study transformed this scaffold into a highly potent and selective mPTPB inhibitor with an IC₅₀ value of 38 nM. nih.govscite.ai This inhibitor demonstrated over 50-fold selectivity against a wide range of other protein tyrosine phosphatases (PTPs). nih.gov Importantly, these inhibitors can reverse the immune response alterations caused by mPTPB, restoring the macrophage's ability to secrete IL-6 and undergo apoptosis in response to IFN-γ stimulation. nih.gov

Another class of inhibitors features a double-site binding mechanism, interacting with both the active site (P1 pocket) and a unique secondary pocket of mPTPB. oup.com One such inhibitor, containing an isoxazole (B147169) head and a salicylate (B1505791) group, showed significant inhibition with a K_i_ of 1.5 µM. oup.com A related derivative, 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonicacid-(4-(thiazol-2-ylsulfamyl)-phenyl)-amide, was also investigated. oup.com These findings demonstrate that inhibiting phosphatases is a viable strategy against mycobacterial infections. oup.com The lack of human orthologues for mPTPB makes it an especially attractive drug target. acs.orgoup.com

Table 2: MptpB Inhibition by Various Scaffolds

| Compound Class/Scaffold | Target Enzyme | Inhibitory Activity | Selectivity |

|---|---|---|---|

| Benzofuran salicylic acid derivative | mPTPB | IC₅₀ = 38 nM | >50-fold vs. other PTPs |

| Isoxazole with salicylate group | mPTPB | K_i_ = 1.5 µM | Not specified |

| Isoxazole-based compounds | mPTPB | IC₅₀ = 0.4 µM | 900-fold for PTP1B |

Data sourced from PubMed Central and ACS Publications. nih.govoup.comnih.gov

DNA Gyrase B Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. nih.govmdpi.com It is composed of GyrA and GyrB subunits; the GyrB subunit possesses ATPase activity and is the target for several classes of inhibitors. mdpi.comekb.eg

New hybrid molecules based on a benzofuran–pyrazole scaffold have been synthesized and evaluated for their antimicrobial properties and DNA gyrase B inhibition. nih.gov In one study, several of these compounds exhibited significant broad-spectrum antimicrobial activity. nih.gov Notably, compound 9 from this series was found to potently inhibit E. coli DNA gyrase B with an IC₅₀ of 9.80 µM, an activity level comparable to the antibiotic ciprofloxacin. nih.gov These benzofuran–pyrazole hybrids are considered promising candidates for development as new antimicrobial agents. nih.gov

The development of DNA gyrase B inhibitors is an active area of research, with various structural classes being explored, including pyrrolamides and benzothiazoles. mdpi.comacs.org The goal is often to create dual inhibitors that also target the related enzyme, topoisomerase IV, to enhance antibacterial activity. acs.org

Table 3: Inhibition of E. coli DNA Gyrase B

| Compound | Scaffold | IC₅₀ (µM) |

|---|---|---|

| Compound 9 | Benzofuran–pyrazole | 9.80 |

| Ciprofloxacin | Fluoroquinolone (Control) | Not specified, used as a comparator |

Data sourced from an article on new benzofuran–pyrazole-based compounds. nih.gov

Salicylate Synthase MbtI Inhibition

The biosynthesis of mycobactins, which are essential iron-chelating molecules for Mycobacterium tuberculosis, is a key target for developing new antitubercular drugs. nih.govnih.gov The first committed step in this pathway is catalyzed by the salicylate synthase MbtI, an enzyme that converts chorismate to salicylic acid. nih.gov Since MbtI has no human orthologues, it is considered an ideal therapeutic target. nih.govmdpi.com

High-throughput screening has been employed to identify small-molecule inhibitors of MbtI. nih.govnih.gov This has led to the discovery of several classes of inhibitors, including benzisothiazolones, diarylsulfones, and benzimidazole-2-thiones. nih.govnih.gov Further research has focused on furan-based candidates, leading to the identification of potent competitive inhibitors of MbtI. rcsb.org One of the most potent inhibitors identified to date is 5-(3-cyanophenyl)furan-2-carboxylic acid. mdpi.com Structure-activity relationship studies on analogues of this compound have highlighted the importance of the side chain linked to the phenyl moiety for improving antimycobacterial activity. mdpi.com

Structural studies, including the crystal structure of the MbtI-Mg²⁺-salicylate ternary complex, have provided insights into the enzyme's mechanism and the binding modes of inhibitors. rcsb.org This information is crucial for the rational design of more effective MbtI inhibitors as potential antitubercular agents. rcsb.org

Pim-1 Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of signaling pathways involved in tumor development, cell cycle regulation, and survival. tandfonline.comnih.govmedchemexpress.com Overexpression of Pim-1 is linked to various cancers, including prostate cancer, making it a significant therapeutic target. tandfonline.comnih.gov

Computational docking studies have investigated benzofuran-2-carboxylic acids as inhibitors of Pim-1 kinase. tandfonline.comnih.gov These studies analyzed the binding interactions between the ligands and the kinase's active site. tandfonline.com The results showed a strong correlation between the docking scores and the experimental IC₅₀ values. tandfonline.com The analysis revealed that optimal basicity and the distance between the acidic and basic groups of the compounds are crucial for effective interaction with the active site residues of Pim-1 kinase. tandfonline.comnih.gov

For a series of 5-substituted benzofuran-2-carboxylic acids, a methyl piperidine (B6355638) group appeared to be important for activity. tandfonline.com In another series of 5-bromo-7-substituted benzofuran-2-carboxylic acids, the basic nature of the terminal group played a significant role. tandfonline.com For example, compounds with a terminal amine group were among the most active. tandfonline.com These computational insights are valuable for designing new, more potent, and structurally diverse Pim-1 inhibitors for cancer therapy. tandfonline.comnih.gov

Table 4: Pim-1 Kinase Inhibition by Benzofuran-2-Carboxylic Acid Derivatives

| Compound Class | Example Compound | Key Structural Feature | IC₅₀ (µM) |

|---|---|---|---|

| 5-substituted benzofuran-2-carboxylic acid | Compound 10 | Terminal amine group | Not specified, noted as highly active |

| 5-substituted benzofuran-2-carboxylic acid | Compound 13 | Terminal amine group | Not specified, noted as highly active |

| 5-substituted benzofuran-2-carboxylic acid | Compound 6 | Methyl piperidine group | 0.38 |

| 5-substituted benzofuran-2-carboxylic acid | Compound 14 | Azetidine group | 0.45 |

Data sourced from a computational analysis study. tandfonline.com

Cellular Pathway Modulation Studies (In Vitro, Non-Clinical)

Derivatives of this compound have been the subject of various studies to understand their effects on cellular mechanisms, particularly in the context of cancer research. These investigations have explored cell cycle regulation, programmed cell death, oxidative stress, and gene signaling pathways.

Cell Cycle Analysis

Certain halogenated derivatives of this compound have demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cell lines. nih.gov For instance, studies on derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown distinct effects. nih.gov One such derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7), was found to induce a G2/M phase arrest in HepG2 human liver cancer cells. nih.gov Another derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8), caused cell cycle arrest at both the S and G2/M phases in A549 human lung cancer cells. nih.gov These findings suggest that specific structural modifications to the benzofuran core can lead to targeted disruption of cell division at different checkpoints. nih.gov

Table 1: Effect of Benzofuran Derivatives on Cell Cycle in Cancer Cell Lines

| Compound | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | IC₅₀ | G2/M phase arrest | nih.gov |

Apoptosis Induction in Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research has shown that derivatives of this compound can trigger this process in various cancer cells. nih.gov The pro-apoptotic activity often involves caspase-dependent pathways. nih.govnih.gov

For example, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) was observed to be a potent inducer of late-stage apoptosis or necrosis in both HepG2 and A549 cells. nih.gov Flow cytometry analysis revealed that this compound induced apoptosis/necrosis in 36% of HepG2 cells and 35% of A549 cells. nih.gov Its counterpart, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7), also induced apoptosis but to a lesser extent, affecting 15% of A549 cells and 12% of HepG2 cells. nih.gov The activation of caspases 3/7, key executioner enzymes in the apoptotic cascade, was significantly increased by these compounds, confirming a caspase-dependent mechanism. nih.gov It is suggested that these derivatives may activate both the receptor-mediated and mitochondrial apoptotic pathways. nih.gov

Similarly, other benzofuran derivatives have been shown to induce apoptosis in human leukemia K562 cells, with studies confirming the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Reactive Oxygen Species (ROS) Generation and Antioxidant Properties

Benzofuran derivatives exhibit a dual role concerning oxidative stress. nih.gov While some can act as antioxidants, others function as pro-oxidants, increasing the levels of reactive oxygen species (ROS) within cells, which can lead to cell death. nih.gov Benzofuran-6-carboxylic acid itself has been noted for its antioxidant properties, which may allow it to scavenge free radicals. chemicalbook.com

Conversely, certain derivatives are designed to be pro-oxidative. Studies on new derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one showed a time-dependent increase in ROS levels in K562 leukemia cells. nih.gov This increase in oxidative stress is believed to be a contributing factor to their pro-apoptotic potential. nih.gov The derivative methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate also demonstrated stronger pro-oxidative effects compared to its chloro-derivative, aligning with its higher apoptotic activity. nih.gov This pro-oxidant action can lead to apoptosis and autophagy in cancer cells. nih.gov

Gene Expression and Signaling Pathway Effects

The anticancer activity of benzofuran derivatives is also linked to their ability to modulate specific signaling pathways. nih.gov For instance, the derivative MCC1019 has been shown to inactivate the serine-threonine kinase (AKT) signaling pathway in lung adenocarcinoma cells (A549), which is crucial for cell survival and proliferation. nih.gov Furthermore, some benzofuran derivatives have been found to decrease the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in cancer cell lines, with a particularly strong effect observed in HepG2 cells. nih.govnih.gov

Antimicrobial Activity (In Vitro against Bacteria, Fungi, and Yeasts)

The benzofuran scaffold is a constituent of many compounds exhibiting a wide spectrum of biological activities, including antimicrobial properties. chemicalbook.comnih.gov

Antibacterial Efficacy and Spectrum

Derivatives of this compound and related benzofuran structures have been tested against a range of bacterial pathogens. nih.gov Benzofuran-6-carboxylic acid has been reported to possess inhibitory effects against certain bacteria. chemicalbook.com

More complex derivatives have shown varied efficacy. In one study, a series of novel derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one were screened for antibacterial activity. nih.gov Among them, compound 7, a brominated derivative, displayed moderate activity against Gram-positive strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. nih.gov

Other research into benzofuran-based compounds has identified activity against both Gram-positive and Gram-negative bacteria. For example, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime was found to be the most active derivative against Staphylococcus aureus in its tested series. nih.gov Additionally, several ketoxime derivatives showed very strong antimicrobial effects against the yeast Candida albicans. nih.gov Hybrid molecules incorporating benzofuran and triazole moieties have also exhibited moderate to excellent antibacterial activities against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

Table 2: Investigated Compounds

| Compound Name | |

|---|---|

| This compound | |

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |

| 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one | |

| (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime | |

| Bacillus subtilis | |

| Candida albicans | |

| Escherichia coli |

Antifungal Efficacy and Spectrum

Derivatives of the benzofuran scaffold have demonstrated significant antifungal activity against a range of pathogenic fungi. Research into these compounds has revealed a spectrum of efficacy that varies based on the specific derivative and the fungal species being tested.

Several novel benzofuran derivatives have been synthesized and evaluated for their in vitro antifungal properties. For instance, a series of benzofuran-triazole hybrids showed moderate to satisfactory activity against five strains of pathogenic fungi. researchgate.net Notably, certain compounds within this series displayed promising activity against fluconazole-resistant Trichophyton rubrum and Cryptococcus neoformans. nih.gov

In another study, derivatives of 2- and 3-benzofurancarboxylic acids were tested against the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus. nih.gov The results indicated that several of these synthesized compounds were capable of inhibiting fungal growth, with two derivatives showing particularly significant antifungal activity. nih.gov Similarly, benzofuran-5-ol (B79771) derivatives have been identified as potent antifungal agents, completely inhibiting the growth of all tested fungal species at Minimum Inhibitory Concentrations (MIC) as low as 1.6-12.5 μg/mL. nih.gov Their activity was reported to be superior or comparable to the established antifungal agent, 5-fluorocytosine. nih.gov

The antifungal potential of benzofuran derivatives extends to various species of Candida. Halogenated derivatives of 3-benzofurancarboxylic acids, specifically methyl esters of 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and its brominated counterpart, exhibited activity against Candida albicans. researchgate.net Furthermore, some aryl (3-methyl-benzofuran-2-yl) ketoximes and their derivatives showed moderate activity against Candida glabrata and Candida albicans, with MIC values ranging from 5-25 μg/mL. nih.gov

The following table summarizes the antifungal activity of selected benzofuran derivatives against various fungal pathogens.

| Derivative Class | Fungal Species | Activity/MIC | Reference |

| Benzofuran-triazole hybrids | Trichophyton rubrum (fluconazole-resistant) | Satisfactory activity | nih.gov |

| Benzofuran-triazole hybrids | Cryptococcus neoformans (fluconazole-resistant) | Satisfactory activity | nih.gov |

| Halogenated 3-benzofurancarboxylic acid esters | Candida albicans | Active | researchgate.net |

| Benzofuran-5-ol derivatives | Various fungal species | 1.6-12.5 µg/mL | nih.gov |

| Aryl (3-methyl-benzofuran-2-yl) ketoximes | Candida glabrata, Candida albicans | 5-25 µg/mL | nih.gov |

| Benzofuran-2-carboxylate 1,2,3-triazoles | Sclerotium rolfsii | Good zone of inhibition | niscair.res.in |

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

The biological activity of benzofuran derivatives is highly dependent on their chemical structure. Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how different substituents on the benzofuran core influence their antifungal and other biological properties.

The generation of diverse benzofuran analogs for SAR studies involves various synthetic strategies aimed at modifying the core scaffold at specific positions. A common approach is the modification of the carboxylic acid group and substitution on both the furan (B31954) and benzene (B151609) rings.

One prominent strategy involves the synthesis of benzofuran-triazole hybrids, which are created using click chemistry. researchgate.netnih.gov Another key synthetic route is the derivatization of 2- and 3-benzofurancarboxylic acids. nih.gov For example, methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate was synthesized and subsequently converted into its dibromo derivative to assess the impact of halogenation. nih.gov

The synthesis of 2-substituted-3-methylbenzofuran derivatives often starts from 3-methylbenzofuran-2-carbohydrazide, which serves as a precursor for creating various heterocyclic attachments, such as pyrazoles and oxadiazines. researchgate.net Similarly, benzofuran-2-carboxylic acid can be coupled with 8-aminoquinoline, which then directs C-H arylation at the C3 position, allowing for the introduction of various aryl groups. Subsequent transamidation provides access to a wide range of structurally complex C3-substituted benzofuran-2-carboxamides. mdpi.com

Furthermore, to explore the impact of substituents on the benzene portion of the scaffold, derivatives such as 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids have been synthesized. nih.gov This involves a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes. nih.gov These synthetic methodologies allow for systematic modifications to the this compound backbone, enabling comprehensive SAR profiling. rsc.orgnih.gov

SAR studies have established clear correlations between specific structural features of benzofuran analogs and their antifungal potency.

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, into the benzofuran ring system consistently enhances antifungal activity. nih.gov For example, the antifungal efficacy of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate was drastically increased upon its conversion to the dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate. nih.gov Similarly, the presence of a chloro substituent on the benzofuran ring was found to be a key contributor to the bioactivity of benzofuran-2-carboxylate 1,2,3-triazole compounds. niscair.res.in

Substitution at C2 and C3 Positions: The nature of the substituent at the C2 and C3 positions of the benzofuran ring plays a critical role. For some series, ester or heterocyclic ring substitutions at the C-2 position were found to be crucial for cytotoxic activity. nih.gov In other cases, functional groups at the C-3 position were important for antibacterial selectivity. rsc.org For antimalarial benzofuran-2-carboxamides, the benzofuran-2-yl amide portion was found to be essential for in vitro efficacy against P. falciparum. nih.gov

Substitution on the Benzene Ring: Modifications on the benzene portion of the scaffold also significantly impact activity. A hydroxyl group at the C-5 position has been shown to confer antifungal activity. researchgate.net For antibacterial activity, a hydroxyl group at the C-6 position was found to be essential. rsc.org

Side Chains and Functional Groups: The type of side chain attached to the benzofuran core is a major determinant of activity. SAR studies on inhibitors of fungal N-myristoyltransferase revealed that modifications of the C-4 side chain and the C-2 substituent were key to improving in vitro and in vivo antifungal activity. nih.gov The combination of benzofuran, pyrazoline, and thiazole (B1198619) moieties in a single molecule was found to be essential for potent antimicrobial activity. nih.gov In a series of benzofuran-2-carboxylate 1,2,3-triazoles, electron-donating groups like methyl and methoxy (B1213986) were shown to improve antifungal activity. niscair.res.in

The following table summarizes key SAR findings for benzofuran derivatives.

| Structural Modification | Impact on Activity | Reference |

| Halogenation (Br, Cl) | Increased antifungal potency | nih.govniscair.res.innih.gov |

| C5-OH group | Conferred antifungal activity | researchgate.net |

| C6-OH group | Essential for antibacterial activity | rsc.org |

| C2-Amide moiety | Required for antimalarial efficacy | nih.gov |

| Electron-donating groups (e.g., -OCH3, -CH3) | Improved antifungal activity | niscair.res.in |

| Combined benzofuran, pyrazoline, and thiazole moieties | Essential for antimicrobial activity | nih.gov |

Mechanistic Insights into Biological Interactions (Molecular Level)

Investigations into the molecular mechanisms of action for this compound and its derivatives have pointed to several potential biological targets and pathways. While the precise mechanism can vary between analogs, key interactions at the molecular level have been identified.

A primary target for some antifungal benzofuran derivatives is the enzyme N-myristoyltransferase (NMT). researchgate.netnih.gov This enzyme is crucial for fungal viability as it catalyzes the attachment of myristate to proteins involved in cell signaling and structure. Molecular docking studies have shown that benzofuran-triazole hybrids can bind to the active site of NMT. researchgate.netnih.gov For instance, the oxygen atom of the benzofuran ring can form a hydrogen bond with specific amino acid residues like His227, while a phenyl triazole side chain extends into a hydrophobic pocket of the enzyme. nih.gov The design of potent and selective Candida albicans N-myristoyltransferase (CaNmt) inhibitors has been successfully guided by X-ray crystal analysis of the enzyme complexed with a benzofuran derivative. nih.gov

Another proposed mechanism involves the disruption of calcium homeostasis. Amiodarone, a synthetic drug based on the benzofuran ring system, is known to mobilize intracellular Ca2+, a characteristic linked to its fungicidal activity. nih.gov Studies on other benzofuran derivatives found that while a direct correlation between calcium fluxes and antifungal effects was not always observed, the derivatives did augment amiodarone-elicited calcium flux into the cytoplasm. This suggests that their antifungal action may involve, at least in part, changes in cytoplasmic calcium concentration. nih.gov

Additionally, some benzofuran derivatives are being explored as enzyme inhibitors for other targets. Benzofuran-6-carboxylic acid and its analogs have been identified as potential novel inhibitors of transglutaminases, particularly transglutaminase 2, which is associated with various diseases. chemicalbook.com This indicates that the benzofuran scaffold can interact with a range of enzymes, suggesting that its derivatives may possess multiple mechanisms of action depending on their specific structural features.

Potential Non Clinical and Material Science Applications of 2 Methyl 1 Benzofuran 6 Carboxylic Acid

Use as a Building Block in Organic Synthesis beyond Benzofuran (B130515) Derivatives

The structure of 2-methyl-1-benzofuran-6-carboxylic acid makes it a versatile building block in organic synthesis, not just for creating more complex benzofuran-containing molecules, but potentially for constructing entirely different heterocyclic and carbocyclic systems. The carboxylic acid and the benzofuran ring can be chemically transformed to generate novel molecular scaffolds.

The carboxylic acid group is a primary site for a variety of chemical transformations. For instance, it can undergo Curtius rearrangement, following conversion to an acyl azide, to yield an isocyanate. This isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles to form ureas, carbamates, and other functional groups, effectively moving beyond the benzofuran framework to create new classes of compounds.

Furthermore, the benzofuran ring itself can be cleaved under specific oxidative conditions. mdpi.com The oxidation of 2-methylbenzofuran (B1664563) can lead to the formation of salicylaldehyde (B1680747) derivatives. mdpi.com This ring-opening reaction provides a pathway to synthesize substituted phenolic compounds, which are valuable precursors in many areas of chemical synthesis.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents/Conditions | Intermediate/Product Type | Potential Application |

|---|---|---|---|

| This compound | 1. SOCl₂ or (COCl)₂2. NaN₃3. Heat (rearrangement)4. R-OH or R-NH₂ | Carbamates, Ureas | Synthesis of novel bioactive molecules or polymer precursors |

| This compound | Oxidizing agents (e.g., O₃, RuO₄) | Dicarboxylic acids, Substituted phenols | Access to functionalized aromatic compounds for further synthesis |

Applications in Advanced Materials and Polymer Chemistry

The benzofuran scaffold is known for its incorporation into various types of polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. nih.govresearchgate.net this compound is a prime candidate for use as a monomer in the synthesis of such advanced materials.

The carboxylic acid functionality allows for its direct participation in condensation polymerization reactions. For example, it can be reacted with diamines to form polyamides or with diols to form polyesters. The rigid benzofuran unit, when incorporated into a polymer backbone, would be expected to impart desirable thermal and mechanical properties, such as a high glass transition temperature and increased stiffness. The 2-methyl group can further influence the polymer's properties by affecting its solubility, crystallinity, and packing.

Benzofuran-containing polymers have also been investigated for their optical and electrical properties, with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system of the benzofuran ring can contribute to the electronic properties of the resulting polymer. The specific substitution pattern of this compound could be used to fine-tune these properties for specific material applications.

Table 2: Potential Polymer Applications

| Polymer Type | Co-monomer | Potential Properties of Resulting Polymer |

|---|---|---|

| Polyamide | Aliphatic or aromatic diamines | High thermal stability, mechanical strength |

| Polyester | Aliphatic or aromatic diols | Enhanced rigidity, potential for specific optical properties |

Role in Analytical Method Development (e.g., as a standard or reagent)

In the field of analytical chemistry, well-characterized, stable organic molecules are essential as standards for the identification and quantification of related substances. While there is no specific documentation of this compound being used as an analytical standard, its parent compound, benzofuran-6-carboxylic acid, is a key component in a high-performance liquid chromatography (HPLC) detection method. chemicalbook.com

Given its stable, crystalline nature, this compound could potentially serve as a certified reference material for the analysis of related benzofuran derivatives, particularly in metabolomic studies or in the quality control of pharmaceutical and industrial products containing a benzofuran core. Its distinct molecular weight and retention time in chromatographic methods would allow for its use as an internal or external standard.

Furthermore, the carboxylic acid group can be derivatized with fluorescent tags or other chromophores, making it a useful reagent for the pre-column or post-column derivatization of analytes in HPLC or other separation techniques to enhance detection sensitivity and selectivity.

Future Perspectives and Emerging Research Directions for 2 Methyl 1 Benzofuran 6 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the benzofuran (B130515) core has been a subject of intense research for over a century, yet the demand for more efficient, environmentally friendly, and versatile methods continues to drive innovation. acs.org Traditional methods are often being replaced by modern catalytic strategies that offer higher yields, milder reaction conditions, and greater functional group tolerance. nih.govnih.gov

Recent advancements focus on transition-metal-catalyzed reactions, which facilitate the construction of the benzofuran ring through various C-O and C-C bond-forming strategies. nih.gov Key areas of development include:

Palladium and Copper Catalysis : The combination of palladium and copper catalysts in reactions like the Sonogashira coupling, followed by intramolecular cyclization, remains a powerful tool for synthesizing benzofuran derivatives. nih.govacs.org These methods often involve the coupling of o-iodophenols with terminal alkynes. nih.gov

Nickel-Based Catalysts : Nickel catalysis has emerged as an efficient approach, providing the necessary activation energy for intramolecular nucleophilic additions to furnish benzofuran derivatives in high yields. nih.govacs.orgorganic-chemistry.org

Gold- and Silver-Promoted Synthesis : Novel methods utilizing gold and silver catalysts have been developed for the cyclization of alkynyl esters and quinols, paving the way for medicinally active benzofuran derivatives. nih.govacs.org

Green Chemistry Approaches : In line with the principles of sustainable chemistry, researchers are developing protocols that use eco-friendly deep eutectic solvents (DES) and catalyst-free conditions. acs.orgacs.org For instance, one-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide and a DES have been reported. acs.org Another approach involves a catalyst-free cascade reaction between nitroepoxides and salicylaldehydes. acs.org

C-H Activation/Functionalization : Direct C-H functionalization is an appealing strategy that avoids the pre-functionalization of starting materials, making the synthesis more atom-economical. hw.ac.uk Palladium-catalyzed C-H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation is one such innovative route. nih.gov

Table 1: Comparison of Modern Catalytic Systems for Benzofuran Synthesis

| Catalytic System | Starting Materials | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | High tolerance for functional groups. nih.gov | nih.govacs.org |

| Ni(OTf)₂ / 1,10-phenanthroline | Aryl Halides, Aryl Ketones | Intramolecular Nucleophilic Addition | Efficient synthesis with noteworthy yields. acs.orgorganic-chemistry.org | nih.govacs.org |

| JohnPhosAuCl / AgNTf₂ | Alkynyl Esters, Quinols | Gold-Promoted Cyclization | Novel route to medicinally active derivatives. acs.org | acs.org |

| Copper Iodide (CuI) | o-Hydroxy Aldehydes, Amines, Alkynes | One-Pot Multicomponent Reaction | Utilizes green deep eutectic solvents (DES). acs.org | acs.org |

| Ruthenium (Ru) | m-Hydroxybenzoic Acids, Alkynes | C–H Alkenylation / Annulation | Employs facile aerobic oxidation. nih.gov | nih.gov |

Future efforts will likely focus on expanding the scope of these sustainable methods to allow for the direct and efficient synthesis of complex molecules like 2-Methyl-1-benzofuran-6-carboxylic acid from simple, readily available precursors.

Exploration of Undiscovered Chemical Reactivity and Functionalization Pathways

The this compound structure possesses multiple sites for chemical modification, including the benzofuran ring system and the carboxylic acid group. Exploring new functionalization pathways is crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. hw.ac.uk

The C2 and C3 positions of the benzofuran ring have distinct electronic properties; the C2-proton is the most acidic, while the C3-position is more nucleophilic. hw.ac.uk This differential reactivity can be exploited for selective functionalization. Key future directions include:

Direct C-H Functionalization : Developing methods for the direct arylation, alkylation, or amination of the benzofuran core is a primary goal. hw.ac.uk For instance, 8-aminoquinoline-directed palladium-catalyzed C-H arylation has been used on benzofuran-2-carboxamide (B1298429) derivatives, which can later be converted back to the carboxylic acid. nih.gov

Functionalization of the Methyl Group : The methyl group at the C2 position offers a handle for further reactions, such as oxidation, halogenation, or condensation, to introduce new functionalities.

Modification of the Carboxylic Acid : The carboxylic acid group can be readily converted into a wide range of functional groups, including esters, amides, and ketones. Transamidation procedures, for example, allow for the efficient swapping of amine nucleophiles on carboxamide derivatives, providing a route to diverse compound libraries. nih.gov

Table 2: Potential Functionalization Reactions for this compound

| Reaction Type | Target Site | Reagents/Catalysts | Potential New Functional Group | Reference |

|---|---|---|---|---|

| C-H Arylation | Benzene (B151609) Ring (e.g., C4, C5, C7) | Pd-catalyst, Directing Group | Aryl groups | nih.gov |

| Radical Alkylation | C2-position | Fe(II)-catalyst, Alkyl Halides | Alkyl chains | hw.ac.uk |

| Transamidation | C6-Carboxylic Acid (via amide) | Boc₂O/DMAP, Various Amines | Diverse amides | nih.gov |

| Hydrolysis | C6-Carboxamide | NaOH, EtOH | Carboxylic acid | nih.gov |

Systematic exploration of these pathways will enable the synthesis of novel analogues with fine-tuned electronic and steric properties for various applications.

Advanced Analytical Techniques for Comprehensive Characterization and Purity Profiling

As new derivatives of this compound are synthesized, robust analytical methods are essential for their complete characterization and the assessment of their purity. While standard techniques like NMR and IR spectroscopy are fundamental, more advanced methods are needed to handle complex mixtures and detect trace-level impurities.

An HPLC-MS method was specifically developed for the analysis of a related intermediate, 2-chloromethylbenzofuran, which proved difficult to analyze directly. nih.gov The method involved post-column derivatization to create a derivative suitable for analysis by atmospheric pressure chemical ionization (APCI), allowing for the measurement of a critical impurity. nih.gov This highlights the need for tailored analytical solutions.

Future research will benefit from:

High-Resolution Mass Spectrometry (HRMS) : To provide exact mass measurements for unambiguous formula determination of new compounds and their metabolites.

Tandem Mass Spectrometry (MS/MS) : For detailed structural elucidation and sequencing of fragmentation patterns, helping to distinguish between isomers.

Supercritical Fluid Chromatography (SFC) : As a green alternative to normal and reversed-phase HPLC, SFC can offer faster separations and is particularly useful for chiral separations of benzofuran derivatives.

Quantitative NMR (qNMR) : For the precise determination of purity without the need for a specific reference standard for the compound itself.

Table 3: Advanced Analytical Techniques and Their Applications

| Technique | Application | Information Provided |

|---|---|---|

| HPLC-MS/MS | Impurity Profiling, Metabolite ID | Separation, quantification, and structural information of components in a mixture. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Structure Elucidation | Precise molecular weight and elemental composition. |

| 2D NMR (COSY, HSQC, HMBC) | Structure Confirmation | Connectivity of atoms within the molecule, resolving complex structures. |

| Supercritical Fluid Chromatography (SFC) | Chiral Separation, Green Chemistry | Separation of enantiomers and diastereomers using supercritical CO₂. |

| Quantitative NMR (qNMR) | Purity Assessment | Absolute quantification of the main component and impurities. |

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular and Cellular Levels

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. encyclopedia.pubnih.gov However, for many derivatives, the precise molecular mechanisms remain to be fully understood. Future research must move beyond preliminary screening to a deeper mechanistic investigation of how compounds like this compound and its analogues interact with biological systems.

Studies have shown that benzofurans can interact with various biological macromolecules:

Proteins : Some benzofuran derivatives have been shown to bind to proteins such as serum albumin, which can act as a carrier for drug delivery. nih.gov Techniques like circular dichroism (CD) spectroscopy and fluorescence titration can quantify these binding interactions and determine their effect on protein structure. nih.gov Molecular docking studies can further predict the specific binding modes and affinities. encyclopedia.pubnih.gov

Enzymes : Benzofurans are scaffolds for potent enzyme inhibitors. For example, they have been investigated as inhibitors of acetylcholinesterase for Alzheimer's disease and various serine/threonine kinases involved in cancer. encyclopedia.pubnih.gov

Nucleic Acids : The planar structure of the benzofuran ring allows for potential intercalation with DNA, a mechanism proposed for the anticancer activity of some derivatives. encyclopedia.pubnih.gov

Future work should employ a combination of computational and experimental approaches to:

Identify specific protein targets using proteomics and chemical biology approaches.

Use molecular docking and molecular dynamics simulations to visualize binding poses and estimate binding free energies. nih.gov

Conduct detailed enzyme kinetics to determine the mode of inhibition.

Utilize cellular assays to confirm target engagement and elucidate downstream signaling pathway effects.

Expansion into Novel Non-Biomedical and Material Science Applications

While the primary focus for benzofuran derivatives has been pharmaceutical, their unique chemical and photophysical properties make them attractive candidates for material science applications. nih.gov This remains a largely underexplored area for many benzofuran-carboxylic acids.

Potential applications include:

Polymers : Benzofuran derivatives can be harnessed in the preparation of advanced polymers such as polyamides, polyarylates, and polyesters, imparting specific thermal or electronic properties. nih.gov

Organic Electronics : The conjugated π-system of the benzofuran core is suitable for applications in organic electronics. Benzofuran-based materials could be developed for use in flexible Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Dyes and Sensors : The scaffold can be functionalized to create novel dyes, including those for dye-sensitized solar cells. nih.gov Furthermore, the carboxylic acid group provides a convenient anchor point for binding to surfaces or a site for linking to analytes, suggesting potential in the development of chemical sensors.

Research in this area would involve synthesizing novel benzofuran monomers and polymers and characterizing their optical, thermal, and electronic properties to evaluate their performance in material applications.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and drug discovery by accelerating timelines and reducing costs. nih.govnih.gov For a scaffold like this compound, AI/ML can be a powerful engine for innovation.

Key applications include:

Retrosynthesis : AI-powered retrosynthesis platforms can analyze the structure of a complex benzofuran derivative and propose the most efficient synthetic pathways to create it. grace.comarxiv.org These tools learn from vast reaction databases and can identify novel routes that a human chemist might overlook. nih.govacs.org

Property Prediction and QSAR : Quantitative Structure-Activity Relationship (QSAR) models use ML to predict the biological activity, toxicity, or physicochemical properties of hypothetical molecules based on their structure. eurjchem.comnih.gov This allows researchers to virtually screen large libraries of potential derivatives of this compound and prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govresearchgate.net